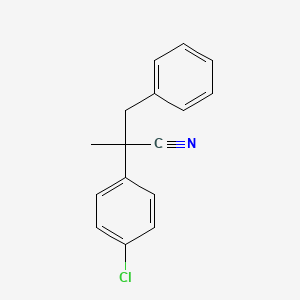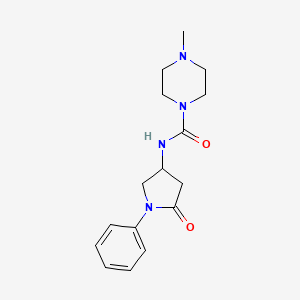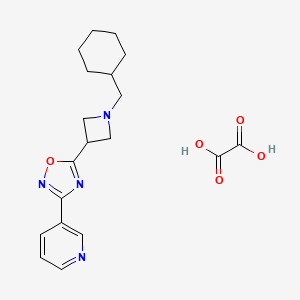![molecular formula C20H14ClN3O B2411277 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 477492-94-7](/img/structure/B2411277.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide” is a compound that contains a benzimidazole ring, which is a fused benzene and imidazole ring system . Benzimidazole derivatives have been reported to possess various biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In a study, a series of N-[3-(benzimidazol-2-ylamino)phenyl]amine derivatives were designed and synthesized .
Molecular Structure Analysis
Benzimidazole derivatives are generally planar molecules. The benzimidazole core of the molecule is planar and stabilized by π-π interactions and hydrogen bonds . Theoretical and actual NMR chemical shifts of these compounds have been found to be quite similar .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to undergo various chemical reactions. For instance, a highly efficient and metal-free transfer-hydrogenation process from in situ generated benzimidazolines to activated olefins has been proposed .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide:
Antiparasitic Activity
This compound has shown significant antiparasitic properties. Studies have demonstrated its effectiveness against parasitic infections, particularly those caused by Trichinella spiralis. This compound has been found to be more effective than traditional anthelmintic drugs like albendazole and ivermectin, achieving 100% effectiveness in killing parasitic larvae in vitro .
Antioxidant Properties
This compound also exhibits strong antioxidant activity. It has been tested against stable free radicals such as DPPH and ABTS, as well as in systems containing biologically relevant molecules like lecithin and deoxyribose. The compound’s ability to scavenge free radicals and prevent oxidative damage makes it a promising candidate for further research in oxidative stress-related conditions .
Antibacterial and Antifungal Activity
This compound derivatives have been explored for their antibacterial and antifungal properties. These derivatives have shown good to moderate inhibitory actions against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, as well as fungi like Candida albicans and Aspergillus niger .
Glucokinase Activation for Diabetes Treatment
Research has identified this compound as a potential allosteric activator of human glucokinase (GK), an enzyme crucial for glucose metabolism. By enhancing GK activity, this compound could help in managing type-2 diabetes by improving glucose homeostasis. Molecular docking studies have supported its strong interactions with GK, making it a promising lead for developing new antidiabetic drugs .
Anticancer Potential
Benzimidazole derivatives, including this compound, have been investigated for their anticancer properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cell division and inducing apoptosis. Their ability to target specific cancer pathways makes them valuable in cancer research .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Applications
This compound has shown promise in neuroprotection. Its antioxidant properties help in reducing oxidative stress in neuronal cells, which is a key factor in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Further research could explore its potential in protecting against neuronal damage .
Antiviral Activity
Recent studies have also explored the antiviral potential of this compound. It has shown inhibitory effects against certain viruses by interfering with viral replication processes. This opens up new avenues for developing antiviral therapies, especially in the context of emerging viral infections .
These diverse applications highlight the versatility and potential of this compound in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
Wirkmechanismus
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is the human glucokinase (GK) . Glucokinase plays a crucial role in carbohydrate metabolism and is considered a potential therapeutic target for type-2 diabetes . Another target of this compound is the C522 residue of p97 , a protein involved in various cellular processes .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activation results in an increase in the catalytic action of glucokinase, thereby enhancing glucose metabolism . In the case of p97, this compound acts as a covalent inhibitor , specifically targeting the C522 residue .
Biochemical Pathways
The activation of glucokinase leads to an increase in glucose metabolism, which can help regulate blood glucose levels, a key factor in managing type-2 diabetes . The inhibition of p97 can affect various cellular processes, including protein degradation, which can have implications in conditions like cancer .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability and safety profiles .
Result of Action
The activation of glucokinase by this compound can lead to improved glucose metabolism, potentially benefiting individuals with type-2 diabetes . The inhibition of p97 can affect protein degradation processes, which may have therapeutic implications in diseases like cancer .
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUCTIDDGQIYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)



![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)
![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)




